molecular formula C19H17ClN4O2S B2748217 N-(2-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941886-13-1

N-(2-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No. B2748217
CAS RN: 941886-13-1
M. Wt: 400.88
InChI Key: QDOFJCABNCNXIN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, commonly known as CBM-THZ, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It belongs to the class of thiazole derivatives and has shown promising results in inhibiting the growth of cancer cells in various in vitro and in vivo studies.

Scientific Research Applications

Anticancer Activity

A study by Cai et al. (2016) on the synthesis and evaluation of novel thiazole-5-carboxamide derivatives demonstrated significant anticancer activity against various cancer cell lines, including A-549, Bel7402, and HCT-8. The study highlighted the potential of these compounds in targeting cancer cells, with certain derivatives showing up to 48% activity. This research suggests that structurally similar compounds to N-(2-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide could be promising candidates for anticancer drug development (Cai et al., 2016).

Synthesis and Pharmacological Activities

Another study focused on the synthesis and pharmacological evaluation of thiazole and 1,3,4-thiadiazole derivatives. Gomha et al. (2017) described a series of new compounds synthesized using a facile method, with some showing potent anticancer activity against HepG-2 cell lines. This study underscores the versatility of thiazole derivatives in medicinal chemistry and their potential to serve as leads for the development of new anticancer drugs (Gomha et al., 2017).

Biological Screening

Mhaske et al. (2011) conducted a synthesis and biological screening of various thiazole-5-carboxamide derivatives. This study found that these compounds exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. While this research does not directly address anticancer applications, it highlights the broad spectrum of pharmacological activities associated with thiazole derivatives, indicating their potential utility in developing multifunctional therapeutic agents (Mhaske et al., 2011).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-7-5-6-10-15(13)20)27-19(22-12)24-18(26)23-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOFJCABNCNXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

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